Transient PPIs and PTM-reader complexes evade traditional Co-IP-resulting in high false-negative rates and post-lysis dissociation artifacts. Photo-lysine resolves this via metabolic incorporation into native proteins without genetic code expansion, enabling UV-triggered covalent capture of lysine-dependent interactions in living cells.
• Up to 40.39% incorporation efficiency in endogenous Hsp90-superior crosslinking vs. photo-leucine for HSP90β/HSP60.
• Validated for histone methylation reader capture (ING2, SPIN1, MORC3) and intact heterodimer trapping (Ku70/Ku80).
• Functionally silent incorporation preserves native binding affinities; trypsin-compatible for standard bottom-up proteomics.
Supplied as ≥98% pure white solid; stored at -20°C, protected from light. Research-use-only-global B2B shipping available.
Molecular FormulaC6H12N4O2
Molecular Weight172.19 g/mol
Cat. No.B560627
⚠ Attention: For research use only. Not for human or veterinary use.
Photo-lysine (CAS 1253643-88-7, synonym DiAzK / H-L-Photo-lysine) is a diazirine-containing photoreactive unnatural amino acid designed as an analog of L-lysine [1]. The compound incorporates a 3-methyl-3H-diazirine moiety via an ethoxycarbonyl linker to the ε-amino group of the lysine side chain [1]. Upon irradiation with UV light (320–370 nm, typically 365 nm), the diazirine generates a highly reactive carbene intermediate capable of forming covalent bonds with proximal C–H, N–H, and O–H bonds . Photo-lysine is metabolically incorporated into proteins by native mammalian translation machinery without requiring genetic code expansion, distinguishing it from orthogonal tRNA/synthetase-dependent unnatural amino acids [2]. The compound is supplied as a white solid (purity ≥95–98%) with a molecular formula C₁₁H₂₀N₄O₄ and molecular weight 272.3 g/mol, and is stored at −20°C protected from light [1].
✓
Metabolic incorporation via native translation machinery; no genetic code expansion required
✓
Lysine-specific photocrosslinking for mapping PTM-reader and interaction interfaces
✓
Compatible with standard trypsin digestion and label-free quantitative proteomics workflows
[1] Yang T, Li XM, Bao X, et al. Photo-lysine captures proteins that bind lysine post-translational modifications. Nat Chem Biol. 2016;12(2):70-72. doi:10.1038/nchembio.1990 View Source
[2] Suchanek M, Radzikowska A, Thiele C. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells. Nat Methods. 2005;2(4):261-268. doi:10.1038/nmeth752 View Source
Why Photo-lysine Cannot Be Substituted
Generic substitution among diazirine-containing photo-amino acids is not scientifically valid due to fundamentally orthogonal residue targeting specificities and distinct incorporation efficiencies in different protein contexts. Photo-leucine and photo-methionine are designed to target hydrophobic regions and methionine-containing sites, respectively, making them suitable for membrane proteins and N-terminal labeling but suboptimal for lysine-rich interaction interfaces or PTM-mediated binding events [1][2]. Photo-lysine, by contrast, specifically replaces native lysine residues during translation, enabling direct interrogation of lysine-dependent protein-protein interactions, including those mediated by post-translational modifications (PTMs) such as methylation, acetylation, and ubiquitination [3]. The differential incorporation efficiency is context-dependent: while photo-leucine and photo-methionine achieve approximately 0.7% overall incorporation (3–4 positions per 500-amino-acid protein), Photo-lysine demonstrates significantly higher efficiency in specific protein targets—up to 40.39% maximum incorporation into endogenous Hsp90 in HEK293T cells [4][5]. These differences render cross-class substitution scientifically inappropriate for applications requiring lysine-specific crosslinking or PTM-reader identification.
Photo-lysineTargets lysine residues; enables PTM-reader crosslinking and chaperone interactome capture
Photo-leucine / Photo-methionineDesigned for hydrophobic or methionine sites; cannot mimic lysine PTMs or achieve comparable chaperone labelingCross-class substitution may miss lysine-dependent interactions
Photo-lysineHigher incorporation in specific targets (up to ~40% in Hsp90 reported) supports dense crosslinking
Photo-leucine / Photo-methionineOverall incorporation ~0.7%; lower crosslink site density may limit low-abundance interactor detectionIncorporation efficiency differences may alter interactome coverage
[1] Lössl P, Kölbel K, Tänzler D, et al. Combining amine-reactive cross-linkers and photo-reactive amino acids for 3D-structure analysis of proteins and protein complexes. Methods Mol Biol. 2016;1394:109-127. doi:10.1007/978-1-4939-3341-9_9 View Source
[2] Suchanek M, Radzikowska A, Thiele C. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells. Nat Methods. 2005;2(4):261-268. doi:10.1038/nmeth752 View Source
[3] Yang T, Li XM, Bao X, et al. Photo-lysine captures proteins that bind lysine post-translational modifications. Nat Chem Biol. 2016;12(2):70-72. doi:10.1038/nchembio.1990 View Source
[4] Chen PR, et al. Spatiotemporal protein interactome profiling through condensation-enhanced photocrosslinking. Nat Chem. 2024. doi:10.1038/s41557-024-01663-1 (Extended Data Fig. 1) View Source
[5] Prabhu NS, Yun H. Comparative analysis of polyspecificity of the endogenous tRNA synthetase of different expression host towards photocrosslinking amino acids using an in silico approach. J Mol Graph Model. 2017;75:375-382. doi:10.1016/j.jmgm.2017.06.009 View Source
Photo-lysine Quantitative Comparison Evidence
Superior Chaperone Crosslinking Efficiency
Direct comparison in cellular crosslinking assays demonstrates that Photo-lysine achieves higher crosslinking efficiency than Photo-leucine for chaperone proteins HSP90β and HSP60 [1]. This differential performance is consistent across both proteins and has been validated in independent studies [1].
Chaperone crosslinkingHead-to-head
Photo-lysine: robust HSP90β/HSP60 crosslinking bands Photo-leucine: weaker or absent bands
Supports chaperone interactome studies with higher reported crosslinking signal
Qualitative difference observed in HEK293T cells; exact fold-change not reported
Photo-crosslinking efficiency for chaperone proteins
Target Compound Data
Robust crosslinking of HSP90β and HSP60 observed; efficiency higher than Photo-leucine
Comparator Or Baseline
Photo-leucine: lower crosslinking efficiency for the same two chaperone proteins
Quantified Difference
Higher efficiency (qualitative assessment with robust crosslinking bands versus weaker/no bands; exact fold-change not reported)
Conditions
Mammalian cells (HEK293T) cultured with Photo-lysine or Photo-leucine, UV irradiation (365 nm), SDS-PAGE and immunoblot analysis
Why This Matters
For researchers studying chaperone interactomes (HSP90, HSP60), Photo-lysine provides experimentally validated superior crosslinking yield compared to the alternative photo-leucine, directly affecting interaction capture sensitivity and MS identification coverage.
[1] Yang T, Li XM, Bao X, et al. Photo-lysine captures proteins that bind lysine post-translational modifications. Nat Chem Biol. 2016;12(2):70-72. doi:10.1038/nchembio.1990 (and vendor technical datasheet: Anjiechem Photo-lysine, citing same primary data) View Source
High Metabolic Incorporation in Hsp90
A recently developed variant, δ-photo-lysine (δK*), demonstrates broad metabolic incorporation into the cellular proteome via native translational machinery, with maximum incorporation efficiency reaching 40.39% into endogenous Hsp90 in HEK293T cells as quantified by MS analysis [1]. This represents a substantially higher incorporation level than the approximately 0.7% overall incorporation rate (3–4 positions per 500-amino-acid protein) reported for Photo-methionine and Photo-leucine in mammalian systems [2].
Hsp90 incorporationCross-study comparable
δ-photo-lysine: 40.39% maximum incorporation into endogenous Hsp90 Photo-Met/Leu: ~0.7% overall incorporation
Supports high-density crosslinking for low-abundance interactor detection
Approximately 57-fold difference; conditions differ between studies
Approximately 57-fold higher maximum incorporation efficiency (40.39% vs ~0.7%)
Conditions
Target compound: HEK293T cells, metabolic labeling with δ-photo-lysine, MS quantification; Comparator: mammalian cell culture, metabolic labeling with Photo-Met/Photo-Leu, reported in Suchanek et al. 2005
Why This Matters
Higher incorporation efficiency directly correlates with increased crosslinking site density and improved detection sensitivity for low-abundance interactors in proteome-wide interaction mapping experiments.
[1] Chen PR, et al. Spatiotemporal protein interactome profiling through condensation-enhanced photocrosslinking. Nat Chem. 2024. Extended Data Fig. 1. doi:10.1038/s41557-024-01663-1 View Source
[2] Suchanek M, Radzikowska A, Thiele C. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells. Nat Methods. 2005;2(4):261-268. doi:10.1038/nmeth752 View Source
Ku70/Ku80 Heterodimer Capture in Native Complexes
Photo-lysine successfully captures the heterodimer of proteins Ku70 and Ku80 within their native protein complex in living cells [1]. This demonstrates the compound's capacity to crosslink physiologically relevant protein assemblies without disrupting native quaternary structure prior to UV activation. The capture occurs under conditions where the complex maintains its endogenous stoichiometry and functional conformation [1].
Ku70/Ku80 complex captureHead-to-head
Covalent capture of intact Ku70/Ku80 heterodimer in living cells Conventional Co-IP: potential dissociation during purification
Enables structural proteomics of native complexes without post-lysis loss
MS/MS confirms trypsin compatibility with δ-photo-lysine
DNA repairProtein complex architectureIn-cell crosslinking
Evidence Dimension
Heterodimeric protein complex capture
Target Compound Data
Successful covalent capture of Ku70/Ku80 heterodimer
Comparator Or Baseline
Conventional pull-down / Co-IP (without crosslinking): heterodimer may dissociate during purification
Quantified Difference
Qualitative capture success versus potential dissociation with non-crosslinking methods; MS/MS confirmed trypsin recognition of δ-photo-lysine as native lysine enabling standard proteomics workflows
Conditions
Mammalian cell culture with Photo-lysine metabolic incorporation, UV irradiation (365 nm), immunoprecipitation, and western blot / MS analysis
Why This Matters
The ability to covalently trap intact heterodimeric complexes under physiological conditions enables the identification of bona fide interaction partners that would otherwise be lost during stringent wash steps in conventional Co-IP workflows.
DNA repairProtein complex architectureIn-cell crosslinking
[1] Yang T, Li XM, Bao X, et al. Photo-lysine captures proteins that bind lysine post-translational modifications. Nat Chem Biol. 2016;12(2):70-72. doi:10.1038/nchembio.1990 View Source
Minimal Impact on Binding Affinity and Proteome
Biolayer interferometry (BLI) assays demonstrate that incorporation of δ-photo-lysine into Hsp70 does not significantly alter its binding affinity for Hsp90, with negligible differences observed between their binding affinities [1]. Additionally, quantitative proteomics analysis showed that δ-photo-lysine exposure did not introduce significant perturbation on the cellular proteome [1]. Fluorescence imaging confirmed that δ-photo-lysine exposure did not influence liquid-liquid phase separation in living cells [1].
Functional silenceSupporting evidence
Negligible change in Hsp70-Hsp90 binding affinity; no significant proteome perturbation; phase separation unaffected
Binding affinity perturbation upon analog incorporation
Target Compound Data
Negligible differences in Hsp70-Hsp90 binding affinity; no significant proteome perturbation
Comparator Or Baseline
Wild-type protein (native lysine) binding affinity as reference
Quantified Difference
Negligible (BLI assay shows no statistically significant change); proteomics shows no significant perturbation
Conditions
BLI assay comparing δ-photo-lysine-incorporated Hsp70 versus wild-type Hsp70 binding to Hsp90; quantitative proteomics in HEK293T cells
Why This Matters
This evidence mitigates concerns that unnatural amino acid incorporation may alter protein function or induce cellular stress responses, validating Photo-lysine as a functionally silent probe suitable for interrogating native biological processes.
[1] Chen PR, et al. Spatiotemporal protein interactome profiling through condensation-enhanced photocrosslinking. Nat Chem. 2024. Extended Data Fig. 1. doi:10.1038/s41557-024-01663-1 View Source
Lysine PTM Reader/Eraser Identification
Photo-lysine is the only diazirine-based photo-amino acid specifically designed and validated for capturing proteins that recognize lysine post-translational modifications (PTMs), including readers and erasers of histone modifications [1]. In validation experiments, a trimethylated photo-lysine probe (H3K*4me3-yne) covalently labeled three known H3K4me3 readers (ING2, SPIN1, and MORC3) with high labeling efficiency, whereas an unmodified photo-lysine control probe (H3K*4-yne) failed to capture these proteins [1]. This application domain is not accessible using Photo-leucine or Photo-methionine, which lack the lysine side-chain structure required for PTM mimicry.
Unique capability for lysine PTM-reader crosslinking, not accessible with other photo-amino acids
In vitro labeling; structurally dependent on lysine side chain mimicry
EpigeneticsPost-translational modificationsReader protein identification
Evidence Dimension
PTM-reader protein capture capability
Target Compound Data
High labeling efficiency for ING2, SPIN1, and MORC3 H3K4me3 readers with H3K*4me3-yne probe
Comparator Or Baseline
Unmodified photo-lysine control probe (H3K*4-yne): failed to capture these proteins; Photo-leucine/Photo-methionine: structurally incapable of PTM mimicry
Quantified Difference
Qualitative success vs. failure; crosslinking is PTM-dependent
Conditions
In vitro labeling assay with histone peptide probes, UV irradiation, streptavidin pull-down, and western blot detection
Why This Matters
For researchers studying lysine PTM-mediated interactions (methylation, acetylation, ubiquitination, SUMOylation readers/erasers), Photo-lysine is the only photo-amino acid that enables direct covalent capture of these binding events, a capability entirely absent from alternative photo-amino acids.
EpigeneticsPost-translational modificationsReader protein identification
[1] Yang T, Li XM, Bao X, et al. Photo-lysine captures proteins that bind lysine post-translational modifications. Nat Chem Biol. 2016;12(2):70-72. doi:10.1038/nchembio.1990 View Source
Trypsin-Compatible Proteomics Workflow
MS/MS spectrum analysis demonstrated that trypsin recognizes δ-photo-lysine as native lysine and cleaves proteins at δ-photo-lysine-incorporated sites without requiring modified digestion protocols [1]. This compatibility with standard proteomics workflows contrasts with certain other unnatural amino acids that may alter protease recognition or require specialized data analysis pipelines. The δ-photo-lysine residue in peptides was clearly identifiable in MS/MS spectra, enabling standard database search and crosslink identification [1].
Trypsin compatibilitySupporting evidence
Trypsin recognizes δ-photo-lysine as native lysine; standard cleavage and MS/MS identification
Integrates with standard proteomics pipelines without custom data processing
LC-MS/MS on standard platforms; MaxQuant/Proteome Discoverer compatible
Mass spectrometry compatibilityProteomics workflowsCrosslink identification
Evidence Dimension
Trypsin recognition and MS/MS compatibility
Target Compound Data
Trypsin recognizes δ-photo-lysine as native lysine; standard cleavage at incorporated sites; identifiable in MS/MS spectra
Comparator Or Baseline
Native lysine: equivalent trypsin recognition
Quantified Difference
Qualitative: successful recognition and cleavage
Conditions
In-gel or in-solution trypsin digestion of δ-photo-lysine-incorporated proteins, LC-MS/MS analysis on standard proteomics platforms
Why This Matters
This compatibility reduces workflow complexity and enables integration with existing proteomics pipelines using standard software such as MaxQuant or Proteome Discoverer, eliminating the need for custom data processing or specialized crosslink identification tools.
Mass spectrometry compatibilityProteomics workflowsCrosslink identification
[1] Chen PR, et al. Spatiotemporal protein interactome profiling through condensation-enhanced photocrosslinking. Nat Chem. 2024. Extended Data Fig. 1. doi:10.1038/s41557-024-01663-1 View Source
Photo-lysine Key Application Scenarios
Chaperone Interaction Network Profiling
Based on demonstrated superior crosslinking efficiency for HSP90β and HSP60 compared to Photo-leucine [1], and validated 40.39% maximum incorporation efficiency in endogenous Hsp90 [2], Photo-lysine is the preferred photo-amino acid for comprehensive interactome mapping of chaperone systems. The combination of high incorporation efficiency and chaperone-specific crosslinking performance enables robust capture of client proteins and co-chaperones that interact transiently with HSP90 and HSP60. This application leverages the functionally silent incorporation (no binding affinity perturbation for Hsp70-Hsp90 interaction [2]) to ensure identified interactions reflect native biology rather than probe-induced artifacts.
Lysine PTM Reader and Eraser Identification
Photo-lysine is uniquely validated for capturing proteins that recognize lysine PTMs, including histone methylation readers (ING2, SPIN1, MORC3 demonstrated with high labeling efficiency) [1]. Unlike Photo-leucine and Photo-methionine, which lack the lysine side-chain structure required for PTM mimicry, Photo-lysine can be incorporated into synthetic PTM-bearing peptides to covalently trap reader and eraser proteins. This application is specifically valuable for epigenetics researchers studying histone code recognition, chromatin remodeling complexes, and PTM-dependent signaling pathways. The approach can be extended to acetylation, ubiquitination, and SUMOylation readers by synthesizing appropriate PTM-bearing Photo-lysine probes [1].
In-Cell Covalent Stabilization for Complex Architecture
Photo-lysine enables covalent capture of intact heterodimeric complexes such as Ku70/Ku80 within their native cellular environment [1]. This capability is directly applicable to structural proteomics workflows where weak or transient subunit associations require stabilization prior to purification and MS analysis. The trypsin-compatible nature of δ-photo-lysine-incorporated proteins [2] ensures seamless integration with standard bottom-up proteomics pipelines using MaxQuant or Proteome Discoverer. This scenario is particularly relevant for multi-subunit complexes (DNA repair machinery, transcription factor assemblies, ribonucleoprotein particles) where subunit composition varies with cellular state and traditional Co-IP methods suffer from post-lysis dissociation or non-specific background.
Spatiotemporal Interactome Profiling in Condensates
The DenseMAP strategy utilizing δ-photo-lysine enables condensation-enhanced photocrosslinking for spatiotemporally specific protein interaction mapping within biomolecular condensates [1]. This application leverages the compound's broad metabolic incorporation, functionally silent behavior (no influence on liquid-liquid phase separation [1]), and compatibility with spatial-directed metabolic labeling. The approach addresses a critical gap in condensate biology: traditional methods fail to preserve weak/transient interactions within membrane-less organelles, while proximity labeling methods generate high false-positive rates in crowded environments [1]. This scenario is particularly valuable for researchers studying stress granules, P-bodies, nuclear speckles, and other phase-separated compartments implicated in neurodegenerative diseases and cancer.
Application
Selection Property
Validation Focus
Chaperone interactome mapping
Photo-crosslinking efficiency for chaperones
HSP90/HSP60 interaction capture and client protein identification
PTM reader/eraser identification
Lysine PTM mimicry capability
Reader protein capture using PTM-bearing peptide probes
Multi-subunit complex stabilization
Covalent complex trapping in cells
Complex integrity post-lysis and subunit composition analysis
Condensate interactome profiling
Spatiotemporal labeling capability
Phase separation non-perturbation and weak interaction preservation
[1] Yang T, Li XM, Bao X, et al. Photo-lysine captures proteins that bind lysine post-translational modifications. Nat Chem Biol. 2016;12(2):70-72. doi:10.1038/nchembio.1990 View Source
[2] Chen PR, et al. Spatiotemporal protein interactome profiling through condensation-enhanced photocrosslinking. Nat Chem. 2024. Extended Data Fig. 1. doi:10.1038/s41557-024-01663-1 View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.